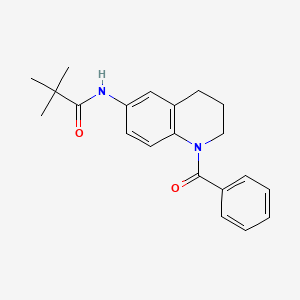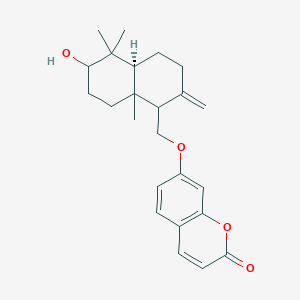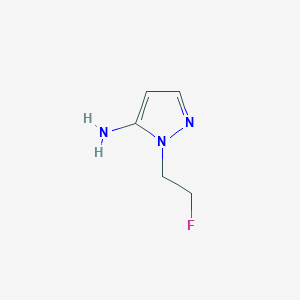
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2,2-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis analysis of “N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2,2-dimethylpropanamide” is not explicitly mentioned in the search results .Molecular Structure Analysis
The molecular structure of “this compound” is not provided in the search results .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not specified in the search results .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not outlined in the search results .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Regioselectivity
Quinoline derivatives are synthesized through various chemical reactions, demonstrating high regioselectivity and yields under transition-metal-free conditions. For instance, quinolines and isoquinolines treated with benzoyl peroxide yield C-C-bonded quinolines bearing amide groups with high regioselectivity (Okugawa et al., 2017). This highlights the potential for developing novel quinoline-based compounds, including N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2,2-dimethylpropanamide, through similar synthetic pathways.
Anticancer and Radioprotective Properties
Quinoline derivatives have been explored for their anticancer and radioprotective properties. Research demonstrates that certain quinoline compounds exhibit cytotoxic activity against cancer cell lines, and some have shown radioprotective activity in vivo (Ghorab et al., 2008). This suggests the potential therapeutic value of this compound in cancer treatment and protection against radiation-induced damage.
Fluorescent Probes and Imaging
Quinoline compounds have been utilized as fluorescent probes for imaging applications. A quinoline-based fluorescent probe, for instance, has demonstrated high selectivity and sensitivity for H+ ions in live cell imaging, showcasing its utility in monitoring pH fluctuations in biological systems (Niu et al., 2015). This indicates the potential for derivatives of this compound to serve as effective probes in biochemical and medical research.
Antimicrobial and Antituberculosis Activity
The antimicrobial and antituberculosis activities of quinoline derivatives are notable, with certain compounds displaying significant efficacy against Mycobacterium tuberculosis strains (Venugopala et al., 2020). This underlines the potential application of this compound in developing new treatments for tuberculosis and other microbial infections.
Sensing Applications
Quinoline-based compounds have been developed as chemosensors for the detection of explosive materials, such as 2,4,6-trinitrophenol (TNP), demonstrating high selectivity and sensitivity (Halder et al., 2018). This suggests the potential use of this compound in the development of novel sensing materials for environmental monitoring and safety applications.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-21(2,3)20(25)22-17-11-12-18-16(14-17)10-7-13-23(18)19(24)15-8-5-4-6-9-15/h4-6,8-9,11-12,14H,7,10,13H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFJXPFWMDMVPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-6-(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2602371.png)

![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2602373.png)
![1-(3,5-difluorobenzoyl)-7'-fluoro-1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2602374.png)

![2,6-Dihydroxy-5-{[4-(4-methoxyphenyl)piperazino]-methyl}-4-methylnicotinonitrile](/img/structure/B2602380.png)

![ethyl 4-(2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2602385.png)
![2-cyano-3-(5-cyano-1,2-dimethyl-1H-pyrrol-3-yl)-N-[2-(2,3-dichlorophenoxy)ethyl]prop-2-enamide](/img/structure/B2602387.png)
![N-(2,5-dimethoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2602388.png)
![N-[4-(dimethylamino)phenyl]-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2602389.png)
![N'-{(Z)-[4-(dimethylamino)phenyl]methylidene}-1,2,3-thiadiazole-4-carbohydrazide](/img/structure/B2602390.png)
![N-[2-Hydroxy-1-(3-methoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2602391.png)
